
2-氟-5-((8-甲氧基-4-氧代-3,4-二氢酞嗪-1-基)甲基)苯甲酸
描述
“2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . It is also used in the design of isocorydine derivatives with anticancer effects .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . The low-cost industrial byproduct phthalhydrazide is used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis
The molecular formula of this compound is C16H11FN2O3 . It has a molecular weight of 298.27 g/mol . The InChI code is 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Chemical Reactions Analysis
As an intermediate, this compound plays a crucial role in the synthesis of phthalazinone scaffolds . It is involved in the Negishi coupling reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.27 g/mol . Its density is 1.42 .科学研究应用
聚(ADP-核糖)聚合酶抑制剂
该化合物用作合成酞嗪酮支架的中间体。这些支架是聚(ADP-核糖)聚合酶(PARP)的有效抑制剂,PARP是参与DNA修复的关键酶。 PARP抑制剂是一类药物,已显示出在治疗各种癌症,特别是具有BRCA突变的癌症方面具有希望 .
抗癌剂设计
它还在异可利丁衍生物的设计中发挥作用。异可利丁是一种生物碱,已被研究用于其潜在的抗癌作用。 使用该苯甲酸合成的该化合物的衍生物可以提高其功效或减少副作用 .
催化
该化合物参与催化过程,例如氢化萘的弗里德尔-克拉夫茨烷基化和铃木-宫浦交叉偶联反应。 这些反应是有机合成中的基础,导致了用于各种应用的复杂分子的产生 .
分子开关
该苯甲酸衍生物用于合成9,10-二芳基蒽,它们充当分子开关。 这些开关在分子电子学中具有潜在的应用,它们可以用于在分子水平上控制电子电路 .
药物开发
由于其独特的性质,该化合物被用于药物开发过程。 它可以是创建新药物的关键成分,尤其是那些针对体内特定途径或酶的药物.
材料科学
在材料科学中,该化合物有助于开发具有所需性能的新材料,例如提高强度、柔韧性或导电性.
ChemicalBook MilliporeSigma SMolecule
作用机制
Target of Action
The primary target of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When DNA damage occurs, PARP helps the cell to repair by adding poly (ADP-ribose) chains to the damaged areas. Inhibition of PARP by the compound prevents this repair, leading to accumulation of DNA damage .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in the cells due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways. This makes the compound potentially useful in cancer treatment.
生化分析
Biochemical Properties
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The compound acts as an inhibitor of PARP, thereby affecting the enzyme’s activity and influencing cellular responses to DNA damage. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may interact with other biomolecules, such as transporters and binding proteins, which facilitate its cellular uptake and distribution .
Cellular Effects
The effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in DNA damage response and repair . By inhibiting PARP, the compound can induce cell cycle arrest and apoptosis in cells with damaged DNA. Furthermore, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may interact with other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can result in sustained inhibition of PARP activity and prolonged effects on DNA repair processes .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall efficacy. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Additionally, the compound’s interactions with transporters and binding proteins can affect its accumulation and localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA repair processes and other cellular functions . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations . Understanding the subcellular localization of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-fluoro-5-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFACEFMPYXIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727900 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174044-71-3 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

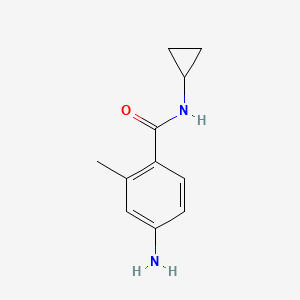
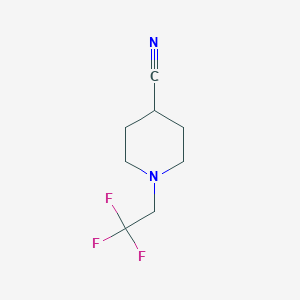

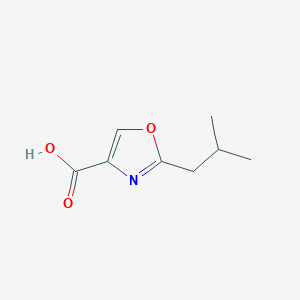
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
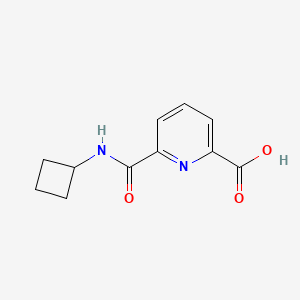
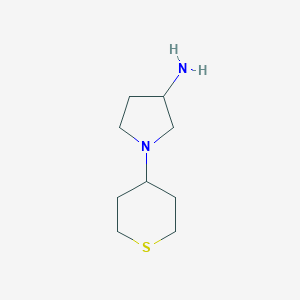
![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)

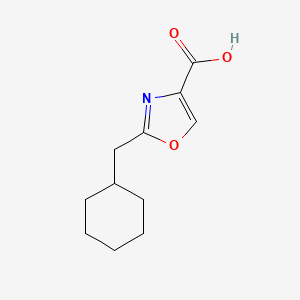
amine](/img/structure/B1399485.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)
